molecular formula C36H56N8O16 B14858853 6-[2-[[2-[2-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-[[2-[2-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14858853
M. Wt: 856.9 g/mol
InChI Key: NBJFCIJCCRXIKL-UHFFFAOYSA-N
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Description

The compound (3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with multiple functional groups, including carboxylic acids, hydroxyl groups, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The starting materials are typically simple sugars and amino acids, which undergo a series of chemical transformations to yield the final product. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride (TBDMS-Cl), coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and deprotecting agents like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize yield and minimize waste. Purification methods such as crystallization, chromatography, and recrystallization would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylic acids would yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, the amino groups may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups may participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • (3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

This compound is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a valuable tool in scientific research.

Properties

Molecular Formula

C36H56N8O16

Molecular Weight

856.9 g/mol

IUPAC Name

6-[2-[[2-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)

InChI Key

NBJFCIJCCRXIKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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